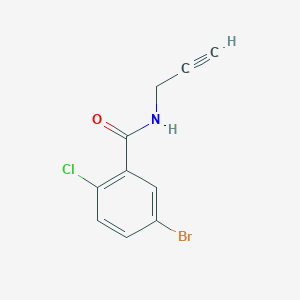

5-溴-2-氯-N-(丙-2-炔-1-基)苯甲酰胺

描述

“5-bromo-2-chloro-N-(prop-2-yn-1-yl)benzamide” is a small molecule . It belongs to the class of organic compounds known as 2-furanilides, which are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .

Synthesis Analysis

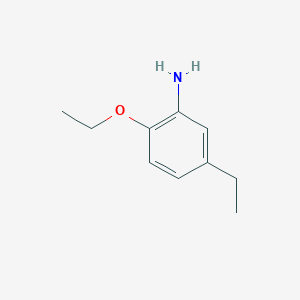

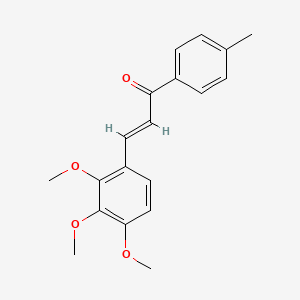

The synthesis of similar compounds involves the reaction of differently substituted phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds are synthesized in good yields (53–85%). Electron withdrawing groups favor the formation of stable phenoxide ion thus in turn favors the formation of product while electron donating groups do not favor the reaction .Molecular Structure Analysis

The molecular formula of “5-bromo-2-chloro-N-(prop-2-yn-1-yl)benzamide” is C18H17BrClN3O2 . The average molecular weight is 422.703 and the monoisotopic mass is 421.019267157 .Chemical Reactions Analysis

The terminal alkynes undergo oxidative alkyne–alkyne coupling under ATRP conditions, resulting in polymers with bimodal molecular weight distributions . In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical .科学研究应用

药物化学中的合成和表征

5-溴-2-氯-N-(丙-2-炔-1-基)苯甲酰胺已被用于合成具有潜在药用价值的新型化合物。例如,其衍生物已被研究作为非肽 CCR5 拮抗剂,表明它们可能用于 HIV-1 感染治疗。合成过程通常涉及多个反应步骤,包括消除、还原和溴化,从而产生具有特定生物活性的化合物。这些产物已通过核磁共振和质谱等方法进行表征,以确定其结构和潜在的生物活性 (Bi, 2015; 程德举,2015).

在拮抗剂和抗惊厥药合成中的作用

研究表明,5-溴-2-氯-N-(丙-2-炔-1-基)苯甲酰胺的衍生物可以合成为药物化学中的拮抗剂。这些化合物在抑制某些生物活性方面显示出希望,例如与 CCR5 受体相关的生物活性,该受体在 HIV 感染中至关重要。此外,一些衍生物因其抗惊厥活性而被探索,为其在治疗神经系统疾病中的应用开辟了可能性 (程德举,2014; Mussoi 等,1996).

对结构分析和药物设计的贡献

该化合物在新型药物的结构表征和设计中发挥了重要作用。其衍生物已被用于研究分子相互作用,例如氢键,这对于理解药物-受体相互作用和优化药物疗效至关重要。详细的结构分析,包括 X 射线衍射、红外光谱和 DFT 计算,为药物设计和优化提供了关键见解 (Saeed 等,2020).

抗氧化、抗菌和抗癌特性

5-溴-2-氯-N-(丙-2-炔-1-基)苯甲酰胺衍生物已显示出显着的抗氧化、抗菌和抗癌特性。研究表明,衍生物的合成具有很高的抗氧化能力,以及显着的抗菌和抗真菌活性。此外,一些衍生物对癌细胞系表现出显着的细胞毒活性,突出了它们作为抗癌剂的潜力 (Konuş 等,2019).

工业规模化和制造

该化合物也是治疗剂规模化和制造过程中的关键中间体,尤其是用于糖尿病治疗的 SGLT2 抑制剂。已经开发了从易于获得的原材料开始的创新合成路线用于大规模生产,这表明该化合物在制药工业中的重要性 (张等,2022).

作用机制

Target of Action

The primary target of 5-bromo-2-chloro-N-(prop-2-yn-1-yl)benzamide is the Mitogen-Activated Protein Kinase 10 (MAPK10) . MAPK10, also known as JNK3, is a member of the MAP kinase family. MAP kinases act as integration points for multiple biochemical signals and are involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development .

Mode of Action

It is known to interact with its target mapk10 . This interaction may lead to changes in the phosphorylation state of the kinase, altering its activity and resulting in downstream effects on cell signaling pathways .

Biochemical Pathways

The compound’s interaction with MAPK10 suggests that it may affect the MAPK signaling pathway . This pathway is crucial for transmitting signals from receptors on the cell surface to DNA in the nucleus, regulating a variety of cellular activities including gene expression, cell division, differentiation, and apoptosis .

Pharmacokinetics

These properties are critical for understanding the compound’s bioavailability, or the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 5-bromo-2-chloro-N-(prop-2-yn-1-yl)benzamide’s action are likely to be diverse, given the wide range of processes regulated by the MAPK pathway . These effects could potentially include changes in gene expression, cell growth, and apoptosis, depending on the specific cellular context .

安全和危害

属性

IUPAC Name |

5-bromo-2-chloro-N-prop-2-ynylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h1,3-4,6H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLDKEVSCKMFPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=C(C=CC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-chloro-N-(prop-2-yn-1-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine](/img/structure/B3076917.png)

![(Propan-2-yl)[(quinolin-6-yl)methyl]amine](/img/structure/B3076948.png)

![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid](/img/structure/B3076959.png)

![1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone](/img/structure/B3076985.png)

![4-[(4-Fluorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3077012.png)